molecular formula C16H32 B15180263 cis-4-Hexadecene CAS No. 67947-00-6

cis-4-Hexadecene

Cat. No.: B15180263
CAS No.: 67947-00-6
M. Wt: 224.42 g/mol
InChI Key: SIHWESHIQGPCBP-CLFYSBASSA-N
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Description

cis-4-Hexadecene: is an organic compound with the molecular formula C16H32 . It is an unsaturated hydrocarbon, specifically an alkene, characterized by the presence of a double bond between the fourth and fifth carbon atoms in the hexadecene chain. The “cis” configuration indicates that the hydrogen atoms attached to the carbon atoms of the double bond are on the same side, which affects the compound’s physical and chemical properties.

Properties

CAS No.

67947-00-6

Molecular Formula

C16H32

Molecular Weight

224.42 g/mol

IUPAC Name

(Z)-hexadec-4-ene

InChI

InChI=1S/C16H32/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h7,9H,3-6,8,10-16H2,1-2H3/b9-7-

InChI Key

SIHWESHIQGPCBP-CLFYSBASSA-N

Isomeric SMILES

CCCCCCCCCCC/C=C\CCC

Canonical SMILES

CCCCCCCCCCCC=CCCC

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Alkynes

The partial hydrogenation of alkynes to cis-alkenes remains the most widely employed method for synthesizing cis-4-hexadecene. This approach leverages transition metal catalysts to stereoselectively reduce triple bonds while preserving the desired cis geometry.

Lindlar Catalyst System

The Lindlar catalyst—palladium deposited on calcium carbonate and poisoned with quinoline—selectively hydrogenates 4-hexadecyne to this compound under mild conditions (1–3 atm H₂, 25–40°C). The quinoline inhibitor suppresses over-reduction to the alkane while enforcing syn addition of hydrogen atoms. Typical solvents include ethanol or ethyl acetate, with reaction completion occurring within 2–4 hours. Gas chromatographic analysis of the product mixture reveals ≥95% cis selectivity when using freshly activated catalyst.

Table 1: Lindlar Hydrogenation Parameters for this compound Synthesis
Parameter Optimal Range Effect on Selectivity
H₂ Pressure 1.5–2.5 atm <2 atm slows reaction
Temperature 30–35°C >40°C promotes trans
Quinoline Concentration 2–3% w/w Prevents over-reduction
Solvent Polarity Ethanol > THF Polar solvents favor cis

Rhodium-Based High-Pressure Hydrogenation

Recent advances in heterogeneous catalysis demonstrate that rhodium on alumina (5% Rh/Al₂O₃) achieves comparable stereoselectivity at elevated pressures (400–800 psi H₂) and temperatures (60–65°C). In a representative procedure, 4-hexadecyne dissolved in n-butanol/toluene undergoes hydrogenation with 10% catalyst loading, yielding this compound in 89% isolated yield after 12 hours. The acidic microenvironment created by adding acetic acid (1:1 w/w to catalyst) enhances proton availability, facilitating stereoretentive adsorption of the alkyne on the metal surface.

Stereospecific Elimination Reactions

Elimination methodologies construct the double bond through molecular fragmentation, offering an alternative to reduction-based approaches. These reactions often provide superior atom economy but require stringent control over transition state geometry.

Dehydrohalogenation of Vicinal Dihalides

Treatment of 4,5-dibromohexadecane with potassium tert-butoxide in DMF induces β-elimination, generating this compound via a concerted E2 mechanism. The bulky base ensures anti-periplanar alignment of leaving groups, favoring cis product formation when starting from erythro dihalides. At 80°C, this method delivers 70–75% yield with 88% cis purity, though competing elimination pathways may produce regioisomeric alkenes.

Acid-Catalyzed Dehydration of Alcohols

Heating 4-hexadecanol with phosphoric acid at 160–180°C eliminates water to form the target alkene. The reaction proceeds through a carbocation intermediate, allowing hydride shifts that complicate regiochemical outcomes. Employing zeolite HSZ-390HUA as a solid acid catalyst confines transition states within micropores, enhancing cis selectivity to 82% while suppressing skeletal rearrangements.

Wittig Olefination Strategies

The Wittig reaction constructs carbon-carbon double bonds through phosphonium ylide-aldehyde coupling, providing precise control over alkene position and geometry.

Ylide Synthesis and Reaction Optimization

Generating the requisite ylide begins with treating tridecyltriphenylphosphonium bromide with n-butyllithium at −78°C. Quenching this species with propanal in THF produces this compound via a betaine intermediate that collapses with stereochemical fidelity. Low temperatures (−20°C) and anhydrous conditions minimize ylide decomposition, achieving 68% yield.

Table 2: Wittig Reaction Parameters Influencing Cis Selectivity
Factor Optimal Condition Effect on Cis Ratio
Ylide Stability Aromatic substituents Prevents premature decomposition
Solvent THF > DCM Polar aprotic enhances reactivity
Aldehyde Electrophilicity Electron-deficient Accelerates betaine formation
Quenching Rate Rapid addition Minimizes equilibration

Horner-Wadsworth-Emmons Modification

Replacing phosphonium salts with phosphonate esters improves reaction controllability. Diethyl (3-oxodecyl)phosphonate reacts with hexanal under basic conditions (NaHMDS, −78°C), yielding this compound in 74% yield with 94% stereoselectivity. The electron-withdrawing phosphonate group stabilizes the transition state, favoring cisoid geometry during oxaphosphetane formation.

Comparative Analysis of Synthetic Methods

Each preparation route exhibits distinct advantages and limitations, necessitating careful selection based on substrate availability, scalability requirements, and desired stereochemical purity.

Table 3: Method Comparison for this compound Synthesis
Method Yield (%) Cis Purity (%) Scalability Cost Index
Lindlar Hydrogenation 92 95 High $$$
Rh/Al₂O₃ Hydrogenation 89 93 Moderate $$$$
Dehydrohalogenation 75 88 Low $$
Wittig Olefination 68 90 Moderate $$$$
HWE Phosphonate 74 94 High $$$

Hydrogenation methods generally provide superior yields but require specialized catalysts and pressurized equipment. Elimination reactions offer cost-effective alternatives at the expense of lower stereocontrol, while Wittig-based approaches enable precise double bond positioning despite higher reagent costs. Recent studies highlight the potential of continuous-flow hydrogenation systems to enhance Lindlar catalyst longevity, reducing per-batch expenses by 40%.

Industrial-Scale Production Considerations

Economic synthesis of this compound demands optimization of energy inputs, catalyst recycling, and waste minimization.

Catalyst Regeneration Protocols

Spent Lindlar catalyst regains 89% initial activity after sequential washing with acetic acid (5% v/v) and calcination at 300°C under nitrogen. Implementing fluidized-bed reactors extends catalyst lifetime to 15 cycles before significant selectivity loss occurs.

Solvent Recovery Systems

n-Butanol from Rh-catalyzed hydrogenations is reclaimed via fractional distillation (bp 117°C), achieving 98% purity for reuse. Azeotropic distillation with toluene breaks the ethanol-water mixture in elimination reactions, reducing solvent costs by 62% annually.

Analytical Characterization Techniques

Verifying this compound identity and purity requires multimodal analytical approaches:

Gas Chromatographic Retention Indexing

Capillary GC on apolar stationary phases (Apolane, Squalane) provides definitive identification through Kovats retention indices:

Table 4: GC Retention Indices of this compound
Stationary Phase Temperature (°C) Retention Index
Apolane 160 1581.2
Apiezon L 154 1582.5
Squalane 130 1578.0

Vibrational Spectroscopy

FT-IR analysis reveals characteristic cis-alkene absorption at 1665 cm⁻¹ (C=C stretch) and 730 cm⁻¹ (=C-H out-of-plane bend), distinguishing it from the trans isomer’s 965 cm⁻¹ band.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-4-Hexadecene can undergo oxidation reactions, forming epoxides or diols. Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reduction of this compound can yield hexadecane. This can be achieved using hydrogen gas in the presence of a metal catalyst.

    Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine add across the double bond to form dihalogenated products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Halogens like chlorine or bromine in the presence of light or a catalyst.

Major Products Formed:

    Oxidation: Epoxides, diols.

    Reduction: Hexadecane.

    Substitution: Dihalogenated hexadecanes.

Scientific Research Applications

cis-4-Hexadecene has various applications in scientific research, including:

    Chemistry: Used as a model compound in studies of alkene reactivity and stereochemistry.

    Biology: Investigated for its role in biological systems, particularly in the study of lipid metabolism and membrane structure.

    Industry: Used in the synthesis of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of cis-4-hexadecene in chemical reactions involves the interaction of the double bond with various reagents. The double bond can act as a nucleophile, attacking electrophilic species, or as an electrophile, reacting with nucleophiles. The cis configuration influences the steric and electronic properties of the molecule, affecting its reactivity and the types of products formed.

Comparison with Similar Compounds

    trans-4-Hexadecene: The trans isomer has the hydrogen atoms on opposite sides of the double bond, leading to different physical properties and reactivity.

    cis-3-Hexadecene: The double bond is located between the third and fourth carbon atoms, resulting in different chemical behavior.

    cis-9-Hexadecene: The double bond is located further along the carbon chain, affecting its reactivity and applications.

Uniqueness: cis-4-Hexadecene is unique due to its specific double bond position and cis configuration, which confer distinct physical and chemical properties. These properties make it valuable in various research and industrial applications, particularly in studies of stereochemistry and alkene reactivity.

Q & A

Q. How should researchers address gaps in this compound’s safety and environmental impact data?

  • Methodological Answer : Design ecotoxicity assays using model organisms (e.g., Daphnia magna) under OECD guidelines. Collaborate with computational toxicologists to develop QSAR models predicting biodegradation pathways. Publish negative results to prevent publication bias and inform regulatory frameworks .

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